5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-25-17-8-7-14(19)9-18(17)26(23,24)22-11-15-10-16(21-12-20-15)13-5-3-2-4-6-13/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAVXSSAGRBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with benzenesulfonamide derivatives reported in diverse therapeutic contexts. Key analogs include:
COX-2 Inhibitors
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Structure: Features a methoxy group at position 4 and an ethenylquinazolinone moiety. Activity: Demonstrates 47.1% COX-2 inhibition at 20 μM but is less potent than celecoxib (80.1% at 1 μM) . Comparison: The target compound replaces the quinazolinone group with a pyrimidinylmethyl group, which may improve solubility and π-π stacking interactions due to the pyrimidine ring’s planar geometry.
Anti-Diabetic and Anti-Alzheimer’s Agents
- 5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide (15a) Structure: Contains a pyridin-2-ylsulfamoyl group.
PD-L1 Inhibitors
- 5-Chloro-2-Methoxy-N-(4-(N-(4-Fluorophenyl)Sulfamoyl)Benzyl)Benzamide (4) Structure: Includes a 4-fluorophenylsulfamoylbenzyl group. Activity: Shows 53.3% PD-L1 inhibition and anti-proliferative activity against PC-3 cells .
SND1 Enzyme Inhibitors
- 5-Chloro-2-Methoxy-N-([1,2,4]Triazolo[1,5-a]Pyridin-8-yl)Benzene-1-Sulfonamide
- Structure : Contains a triazolopyridine moiety.
- Activity : Used as a control in virtual screening and molecular dynamics studies for SND1 inhibition .
- Comparison : The pyrimidine ring in the target compound may provide stronger hydrogen-bonding or hydrophobic interactions compared to triazolopyridine.
Substituent Effects on Bioactivity
Comparative Activity Table
Biological Activity
5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorine atom at the 5-position of the benzene ring.
- Methoxy group at the 2-position.
- Sulfonamide functional group , which is known for its diverse biological activities.
- A pyrimidine moiety attached via a methyl linker, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various sulfonamide compounds, including related structures, it was found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimal inhibitory concentrations (MIC) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented in several studies. A derivative similar to this compound exhibited significant reduction in carrageenan-induced paw edema in rat models, demonstrating an inhibition rate of approximately 94.69% at optimal doses . This suggests that the compound may act through pathways involved in inflammation modulation.
Cardiovascular Effects
A study utilized an isolated rat heart model to assess the effects of benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that certain sulfonamide derivatives could effectively lower perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases . The interaction with calcium channels was also highlighted, indicating a mechanism through which these compounds may exert their effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, which play crucial roles in physiological processes.
- Receptor Modulation : Some studies suggest that these compounds may act as antagonists at various receptor sites, including endothelin receptors, contributing to their cardiovascular effects .
- Antimicrobial Mechanisms : The inhibition of bacterial folate synthesis is a well-documented action for sulfonamides, leading to their effectiveness against various pathogens.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
